2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-14-4-2-1-3-5-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLKUIVYIMXDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the morpholine ring and the sulfonyl group. The pyridinone moiety is then introduced through a series of reactions, including sulfonylation and amidation. The final product is obtained by coupling the intermediate compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a dihydropyridine core linked to a morpholine sulfonyl group and a phenylacetamide moiety. The synthesis typically involves multi-step organic reactions that utilize morpholine derivatives and acetamide compounds, often requiring specific conditions such as temperature control and solvent choice to optimize yields.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against human tumor cells, with mean growth inhibition values indicating promising antitumor potential .
-
Antimicrobial Properties :
- Preliminary investigations suggest that related compounds exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative conditions. Similar compounds have been noted to inhibit acetylcholinesterase, highlighting their potential therapeutic applications in treating Alzheimer's disease .
Pharmacological Applications
The unique structural features of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide suggest several pharmacological applications:
- Development of Anticancer Agents : The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapies.
- Antimicrobial Drug Development : Its antimicrobial properties could lead to the formulation of new antibiotics or treatments for infections resistant to current therapies.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Mechanism of Action
The mechanism of action of 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|---|
| 2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide | Not reported | C₁₉H₂₁N₃O₅S (inferred) | ~419.45 (estimated) | Unsubstituted phenyl group |
| N-(2-Methoxy-5-methylphenyl) analog | 1251553-07-7 | C₁₉H₂₃N₃O₆S | 421.47 | 2-Methoxy, 5-methylphenyl substituent |
| N-(2-Fluorophenyl) analog | 1251690-72-8 | C₁₇H₁₈FN₃O₅S | 395.41 | 2-Fluorophenyl substituent |
| N-Methyl-N-phenyl analog | 1251573-82-6 | C₁₈H₂₁N₃O₅S | 391.44 | N-Methyl group on acetamide nitrogen |
Key Observations :
- Substituent Effects: The 2-methoxy-5-methylphenyl analog (421.47 g/mol) has increased molecular weight due to methoxy and methyl groups, which may enhance lipophilicity and metabolic stability . The N-methyl derivative (391.44 g/mol) reduces hydrogen-bonding capacity at the acetamide nitrogen, which could influence solubility and membrane permeability .
- Hydrogen Bonding: The morpholine sulfonyl group acts as a strong hydrogen-bond acceptor, while the pyridinone carbonyl and acetamide NH (in non-methylated analogs) serve as donors. Fluorine and methoxy substituents may alter crystal packing or intermolecular interactions, as discussed in hydrogen-bonding analyses .
Implications of Substituent Variations
- Electron-Donating Groups (e.g., Methoxy) : May increase electron density on the phenyl ring, enhancing π-π stacking interactions with aromatic residues in biological targets.
- Electron-Withdrawing Groups (e.g., Fluorine) : Could improve binding to electronegative regions of targets, such as kinase ATP pockets.
Biological Activity
The compound 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic derivative that falls within the class of sulfonamide compounds. Its structural complexity, featuring a morpholine sulfonyl group and a dihydropyridine core, suggests diverse biological activities that warrant thorough investigation.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Morpholine | A six-membered ring containing one nitrogen atom, contributing to the compound's pharmacological properties. |
| Sulfonamide | The sulfonyl group enhances solubility and biological activity. |
| Dihydropyridine | A bicyclic structure known for its role in various biological activities, including potential antimicrobial effects. |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, suggesting that modifications in structure can significantly influence potency .
Antitumor Activity
The potential antitumor effects of sulfonamide derivatives have been documented extensively. In vitro studies demonstrate that related compounds induce apoptosis in cancer cell lines, including pancreatic and gastric cancers.
Research Findings:
A comparative study showed that certain sulfonamide derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values under 10 μM, indicating strong potential for development as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways in bacteria.
- Biofilm Disruption : Compounds in this class have been shown to disrupt biofilm formation, which is critical for bacterial virulence and resistance .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin] | Structure | Fluorine substitution enhances lipophilicity |
| N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin] | Structure | Piperidine may alter biological activity |
| N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin] | Structure | Chlorine substitution affects receptor interaction |
This table highlights how variations in substituents can lead to differences in pharmacokinetics and biological efficacy.
Q & A
Q. What are the key steps in synthesizing 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide?
The synthesis involves multi-step reactions, typically starting with pyridin-2-yl derivatives and functionalizing them via sulfonation, coupling, and acetamide formation. Critical steps include:
- Sulfonation : Introducing the morpholine-4-sulfonyl group using sulfonating agents under controlled pH and temperature .
- Coupling reactions : Linking the dihydropyridinone core to the phenylacetamide moiety via nucleophilic substitution or condensation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC/TLC .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR confirm regiochemistry and functional group integrity (e.g., morpholine sulfonyl protons at δ 3.5–3.7 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 403.5) .
- IR spectroscopy : Peaks at 1670–1700 cm confirm carbonyl groups (2-oxo-dihydropyridine and acetamide) .
Q. What are the primary physicochemical properties of this compound?
| Property | Value/Method | Reference |
|---|---|---|
| LogD (partition coeff.) | 1.577 (measured via shake-flask) | |
| Water solubility (logSw) | -2.32 (predicted) | |
| Polar surface area | 79.5 Ų | |
| Stability | Stable in DMSO at -20°C for 6 months |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency .
- Temperature control : Maintaining 60–80°C during coupling prevents side reactions .
- Catalyst use : Base catalysts (e.g., KCO) improve acetamide formation kinetics .
- Workflow : Continuous flow reactors reduce reaction times by 30% compared to batch methods .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests .
- Compound stability checks : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer) .
- Target engagement studies : Use competitive binding assays with radiolabeled ligands to confirm specificity .
Q. What computational approaches predict biological targets for this compound?
- Molecular docking : Prioritize targets like kinases or GPCRs using AutoDock Vina, focusing on the morpholine sulfonyl group’s hydrogen-bonding potential .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenylacetamide) with activity trends .
- MD simulations : Assess binding stability (>100 ns trajectories) to filter false positives .
Q. How can researchers address low solubility in biological assays?
- Co-solvent systems : Use 0.1% DMSO in PBS, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
- Prodrug derivatization : Introduce phosphate esters at the 2-oxo position to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity?
| Scenario | Possible Cause | Resolution Strategy |
|---|---|---|
| High enzyme IC but low cellular EC | Poor membrane permeability | Measure intracellular concentration via LC-MS |
| Inactive in enzyme assays but active in cells | Off-target effects | Perform CRISPR-mediated target knockout |
| Inconsistent replicate data | Compound aggregation | Add 0.01% Tween-80 to assays |
Methodological Best Practices
Q. What in vitro assays are recommended for initial bioactivity screening?
- Kinase inhibition : Use ADP-Glo™ assay for IC determination .
- Cytotoxicity : MTT assay in HEK293 or HeLa cells (48–72 hr exposure) .
- Metabolic stability : Microsomal half-life (human liver microsomes, NADPH cofactor) .
Q. How to validate the compound’s mechanism of action experimentally?
- Competitive binding : SPR or ITC to measure binding affinity (K) .
- Mutagenesis : Engineer key residues (e.g., Lys123 in kinase targets) to disrupt binding .
- Transcriptomics : RNA-seq to identify downstream pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
